Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated 3-Iodo-1H-Indazole
The presence of a trifluoromethyl group at the 4-position significantly increases the lipophilicity of 3-iodo-4-(trifluoromethyl)-1H-indazole compared to the non-fluorinated analog 3-iodo-1H-indazole. The target compound exhibits a LogP of 3.72 [1], while the comparator 3-iodo-1H-indazole has a LogP of 2.17 [2]. This difference of ΔLogP ≈ 1.55 translates to an approximately 35-fold increase in octanol-water partition coefficient, which is a critical determinant of passive membrane permeability and bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.72 |
| Comparator Or Baseline | 3-Iodo-1H-indazole (LogP = 2.17) |
| Quantified Difference | ΔLogP = +1.55 (~35-fold increase in partition coefficient) |
| Conditions | Calculated LogP values from Chemsrc and Molbase databases |
Why This Matters
Higher lipophilicity can improve membrane permeability and metabolic stability, making this compound a more valuable starting point for lead optimization in medicinal chemistry.
- [1] ChemSrc. 3-Iodo-4-(trifluoromethyl)-1H-indazole. CAS: 1000341-14-9. View Source
- [2] Molbase. 3-Iodo-1H-indazole. CAS: 66607-27-0. View Source
